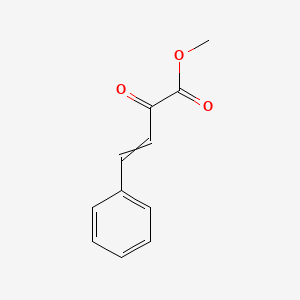

Methyl 2-oxo-4-phenylbut-3-enoate

Descripción general

Descripción

“Methyl 2-oxo-4-phenylbut-3-enoate” is a chemical compound with the CAS Number: 6395-86-4 . It has a molecular weight of 190.2 and a linear formula of C11H10O3 . It is a solid at room temperature .

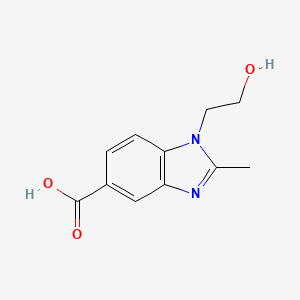

Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-4-phenylbut-3-enoate” is represented by the formula C11H10O3 . The average mass is 190.195 Da and the monoisotopic mass is 190.062988 Da .Physical And Chemical Properties Analysis

“Methyl 2-oxo-4-phenylbut-3-enoate” is a solid at room temperature . It has a melting point of 117°C .Aplicaciones Científicas De Investigación

Antibacterial Applications

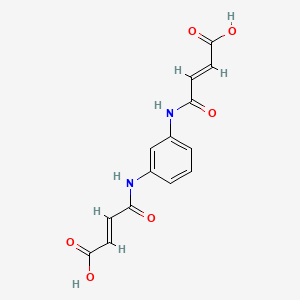

Methyl 2-oxo-4-phenylbut-3-enoate has been studied for its applications in the field of antibacterial research. Specifically, its derivatives have been investigated for inhibiting MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, with some compounds showing potent inhibitory activity. These compounds, upon reacting with CoA, form CoA adducts that serve as nanomolar inhibitors of MenB, suggesting a potential pathway for developing novel antibiotics targeting menaquinone biosynthesis in bacteria. Additionally, these compounds have demonstrated in vivo activity against MRSA, highlighting their potential as anti-MRSA candidates (Li et al., 2011) (Matarlo et al., 2016).

Enantioselective Synthesis

The compound has also been utilized in the field of organic synthesis, particularly in the enantioselective synthesis of pharmaceutical intermediates. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate has been carried out to produce ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating the compound's utility in generating enantiomerically enriched products. Such processes are crucial for the synthesis of optically active pharmaceuticals (Meng et al., 2008).

Biocatalysis

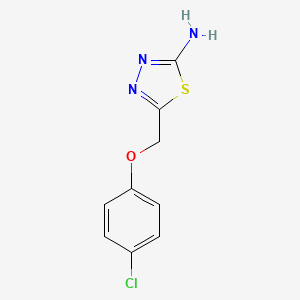

In biocatalysis, methyl 2-oxo-4-phenylbut-3-enoate and its derivatives have been subjects of study for their conversion into enantiomerically pure compounds using microbial or enzymatic methods. For example, enantioselective bioreduction mediated by Candida parapsilosis has been shown to produce high enantiomeric excesses of (S)-2-hydroxy compounds, illustrating the potential of using biocatalysts for the asymmetric synthesis of chiral intermediates (Baskar et al., 2004).

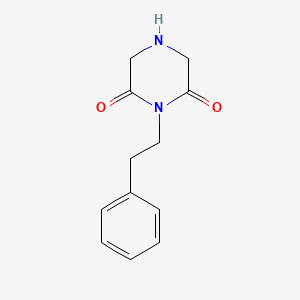

Organocatalysis

Moreover, the compound has been explored in the context of organocatalysis, where its reactions under the influence of various organocatalysts have been studied to understand the effects of hydrogen bond donors on catalytic activity and enantioselectivity. This research sheds light on the nuanced relationship between catalyst structure and reaction outcome, providing insights into designing more effective organocatalytic systems (Lao et al., 2009).

Safety And Hazards

The safety information available indicates that “Methyl 2-oxo-4-phenylbut-3-enoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

IUPAC Name |

methyl 2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDYRZGSCHGREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342557 | |

| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-4-phenylbut-3-enoate | |

CAS RN |

6395-86-4 | |

| Record name | methyl 2-oxo-4-phenylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)